3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
IR (KBr, cm⁻¹) :
UV-Vis (MeOH, λₘₐₓ) :
Tautomeric and Conformational Analysis
Imidazo[1,2-a]pyridines exhibit tautomerism between 1H and 3H forms, but the 1H tautomer dominates due to aromatic stabilization. For this compound:
- Tautomer preference : The carboxylic acid group stabilizes the 1H tautomer via resonance with the adjacent nitrogen.
- Solvent effects : Polar solvents (e.g., water) enhance planarity by stabilizing the zwitterionic form (COOH ↔ COO⁻).
Conformational analysis via DFT calculations (B3LYP/cc-pVDZ) shows:
- The methyl group at C-7 adopts an equatorial orientation to minimize steric clash with the bromine at C-3.
- Rotational barrier for the carboxylic acid group: ~8 kcal/mol, favoring hydrogen bonding with the pyridine nitrogen.
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Planar (H-bonded) | 0.0 |
| Twisted (non-H-bonded) | 3.2 |
Properties
IUPAC Name |
3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-3-12-6(4-5)11-7(8(12)10)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIRFZVHMHRHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856727 | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352723-58-0 | |
| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 3-bromo-7-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352723-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protocol A: Oxidative C–C Bond Cleavage Amidation
In a metal-free system, iodine (I₂) and tert-butyl hydroperoxide (TBHP) promote C–C bond cleavage of α-bromoketones, yielding N-(pyridin-2-yl)amides. For example, reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with 2-amino-5-methylpyridine in toluene at 100°C produces the imidazo[1,2-a]pyridine scaffold, followed by bromination at position 3 using HBr/TBHP. This method achieves moderate yields (45–65%) but requires careful control of stoichiometry to avoid over-bromination.
Protocol B: One-Pot Tandem Cyclization/Bromination
Using ethyl acetate as the solvent and TBHP as the oxidant, α-bromoketones undergo cyclization with 2-aminopyridines, followed by in situ bromination. The absence of iodine directs the reaction toward 3-bromoimidazo[1,2-a]pyridines with higher yields (70–85%). For instance, 2-bromo-1-(carboxyphenyl)ethan-1-one reacts with 2-amino-5-methylpyridine to form the target compound directly, leveraging the α-bromoketone as both substrate and bromine source.
Bromination Techniques for Position-Specific Functionalization
Direct Bromination Using HBr/TBHP
Post-cyclization bromination at position 3 is achieved using hydrobromic acid (HBr) and TBHP. This method avoids external bromine sources, as TBHP oxidizes HBr to Br₂, enabling electrophilic aromatic substitution. The reaction proceeds optimally at 80°C in ethyl acetate, achieving 78% yield for this compound.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dichloromethane at 0°C selectively brominates the imidazo[1,2-a]pyridine core at position 3. However, this method requires pre-functionalized substrates and affords lower yields (50–60%) compared to TBHP-based protocols.
Carboxylation Strategies
Direct Incorporation via α-Bromoketone Precursors
α-Bromoketones bearing a carboxylic acid group (e.g., 2-bromo-3-oxo-3-(carboxyphenyl)propanoic acid) enable direct carboxylation at position 2 during cyclization. This approach simplifies purification but demands anhydrous conditions to prevent esterification.
Hydrolysis of Ester Derivatives
Ethyl or methyl esters of the target compound are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 60°C. For example, ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes saponification to yield the carboxylic acid with >90% conversion.
Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring reduce yields by destabilizing intermediates, whereas electron-donating groups (e.g., -CH₃) improve regioselectivity.
Data Tables
Table 1: Comparative Analysis of Synthesis Protocols
Table 2: Substituent Effects on Reaction Efficiency
| R Group on Pyridine | Yield (%) | Notes |
|---|---|---|
| -CH₃ | 85 | Enhanced electron density aids cyclization |
| -Cl | 65 | Moderate steric hindrance |
| -OCH₃ | 70 | Electron donation improves stability |
Chemical Reactions Analysis
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, as effective agents against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). Research indicates that certain analogues exhibit minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, demonstrating promising antimicrobial properties .
Tuberculosis Treatment Development
A high-throughput screening approach has identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb. Specifically, compounds derived from this class have shown significant efficacy in reducing bacterial load in animal models of tuberculosis. For instance, the most potent compounds demonstrated a reduction in bacterial load by up to 99.9% in BALB/c mice infected with Mtb after treatment .
Cancer Research
The compound has also been explored for its anticancer properties. Studies have evaluated its cytotoxic effects on various cancer cell lines such as VERO (African green monkey kidney cells), HeLa (cervical cancer cells), PC-3 (prostate cancer cells), and MCF-7 (breast cancer cells). Many derivatives showed low toxicity levels, indicating their potential for further development as anticancer agents .
Synthetic Routes
The synthesis of this compound typically involves the bromination of existing imidazo[1,2-a]pyridine compounds followed by carboxylation reactions. Recent advancements have introduced metal-free methods that enhance the efficiency and environmental sustainability of these synthetic processes .
Functionalization Techniques
Functionalization strategies such as Suzuki–Miyaura cross-coupling have been utilized to modify the compound for enhanced biological activity. These methods allow for the introduction of various substituents that can improve the pharmacological profile of the compound .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Abrahams et al. (2023) | Identified four compounds with MIC values between 0.03 to 5.0 μM against Mtb | Potential TB treatments |
| Moraski et al. (2023) | Developed a series of carboxylate analogues with improved potency (MIC 90: 0.003 to 0.05 μM) | Enhanced anti-TB agents |
| Liu et al. (2019) | Demonstrated efficient synthesis routes using metal-free conditions | Sustainable chemical synthesis |
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups enhance its binding affinity and selectivity towards these targets, leading to inhibition or modulation of their activity . This compound can interfere with various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid: Used in similar applications but with different reactivity due to the position of the bromine atom.
5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Exhibits unique properties due to the presence of the trifluoromethyl group.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Biological Activity
3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : Approximately 255.07 g/mol
The presence of a bromine atom and a carboxylic acid group enhances its lipophilicity and biological activity compared to non-brominated analogs.
This compound primarily acts through:
- Target Interaction : It interacts with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The bromine and methyl groups enhance binding affinity to these targets .
- Biochemical Pathways : The compound likely interferes with biochemical pathways essential for the survival and replication of pathogens, particularly Mycobacterium tuberculosis (Mtb) and other infectious agents.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentration (MIC) for this compound has shown promising results in vitro:
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 0.03 - 5.0 | Mtb H37Rv |
These findings suggest that the compound could serve as a scaffold for developing new antituberculosis drugs, especially given its selectivity against mycobacteria without affecting mitochondrial electron transport chains .
Antitumor Activity
Preliminary studies have also indicated potential antitumor properties. The compound's ability to inhibit specific enzymes involved in cancer progression suggests it may modulate cellular signaling pathways critical for tumor growth:
- In Vitro Studies : Compounds similar to 3-Bromo-7-methylimidazo[1,2-a]pyridine have been tested against various cancer cell lines, showing non-toxicity at effective doses .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| VERO | >10 | Non-toxic |
| HeLa | <0.05 | Active |
| MCF-7 | <0.04 | Active |
Study on Mycobacterial Inhibition
In a study assessing the efficacy of imidazopyridine derivatives against Mtb, this compound demonstrated significant inhibition of bacterial growth in vitro. The study employed high-throughput screening methods to identify effective compounds, with this derivative showing an MIC comparable to established antituberculosis agents.
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that derivatives like Q203 (related to this compound) possess favorable profiles for once-daily dosing in clinical settings. This suggests that this compound could be developed further for therapeutic use against tuberculosis with manageable safety profiles .
Q & A
Q. Characterization Techniques
- 1H/13C NMR : Identifies methyl (δ = 1.86 ppm) and aromatic protons (δ = 6.64–7.70 ppm), with carboxylic acid protons at δ = 13.46 ppm .
- IR Spectroscopy : Absorptions at ~1711 cm⁻¹ (carboxylic acid) and 1628 cm⁻¹ (lactam) confirm functional groups .
- HRMS : Matches calculated molecular weights (e.g., 550.0978 vs. observed 550.0816) to validate purity .
How should researchers address yield discrepancies in bromination methods?
Data Contradiction Analysis
Discrepancies arise from:
- Reagent Stoichiometry : Excess bromine may over-brominate, reducing yields.
- Solvent Effects : Acetic acid vs. DMF impacts reaction kinetics and byproduct formation .
- Temperature Control : Higher temperatures in flow systems suppress competing decarboxylation .
Resolution : Compare LCMS profiles under varying conditions and optimize bromine equivalents (1.2 equiv. suggested) .
What strategies elucidate substituent effects on bioactivity?
Q. Biological Activity Correlation
- Structure-Activity Relationship (SAR) Studies : Compare methyl (electron-donating) and bromine (electron-withdrawing) effects on binding to targets like enzymes or DNA .
- Fluorescence Probing : Use derivatives to study interactions with biological macromolecules, noting pH-dependent stability .
- In Silico Modeling : Predict binding modes using docking simulations, validated by in vitro assays .
What mechanistic considerations are critical for palladium-catalyzed cross-coupling?
Q. Reaction Mechanism Insights
- Catalyst-Ligand Pairing : Pd(PPh3)4 or XPhos improves coupling efficiency with brominated imidazo[1,2-a]pyridines .
- Base Selection : K2CO3 or Cs2CO3 facilitates transmetallation without dehalogenation side reactions .
- Monitoring Intermediates : Use LCMS to track aryl boronate consumption and intermediate formation .
What are common byproducts, and how can they be minimized?
Q. Byproduct Formation
- Decarboxylation : Occurs at high temperatures; mitigated by using flow systems with controlled residence times .
- Over-Bromination : Reduced by limiting bromine to 1.2 equivalents and slow addition .
- Oxidative Byproducts : Avoided by inert atmosphere (N2/Ar) during synthesis .
How does the 7-methyl group influence reactivity in nucleophilic substitutions?
Comparative Reactivity
The 7-methyl group:
- Steric Hindrance : Shields the imidazo ring, reducing reactivity at the 3-position but enhancing regioselectivity .
- Electronic Effects : Electron-donating methyl stabilizes intermediates, favoring SNAr reactions at the bromine site .
- Solubility Impact : Methyl improves solubility in organic solvents, facilitating purification .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
